Boc-trans-3-hidroxi-L-prolina

Descripción general

Descripción

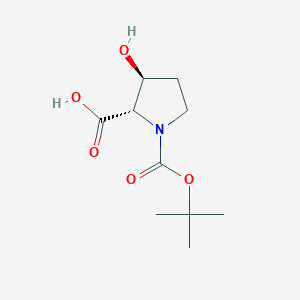

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that is often used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl group, which serves as a protecting group for amines in synthetic chemistry. This compound is valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and reactivity.

Aplicaciones Científicas De Investigación

Drug Development

Boc-trans-3-hydroxy-L-proline has been explored for its potential in drug development, particularly in creating compounds that can modulate biological pathways involving proline metabolism. Studies have identified its role in synthesizing inhibitors for enzymes related to collagen synthesis, which is crucial for treating fibrotic diseases .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to introduce hydroxyl functionalities at the 3-position of proline residues. This feature is particularly beneficial in designing peptides with enhanced biological activity or stability .

| Peptide Application | Description |

|---|---|

| Collagen Mimics | Enhances structural integrity |

| Bioactive Peptides | Improves pharmacokinetic properties |

Enzyme Activity Modulation

A study identified Boc-trans-3-hydroxy-L-proline as a substrate for human trans-3-hydroxy-L-proline dehydratase, revealing its metabolic pathway and potential implications in collagen metabolism . This highlights its importance not only as a synthetic intermediate but also as a biologically active molecule.

Structural Applications

Research has demonstrated that derivatives of Boc-trans-3-hydroxy-L-proline can be utilized to create structurally diverse peptides with specific functionalities, enhancing their application in drug design . The ability to modify the side chains while maintaining the core structure allows for extensive exploration in medicinal chemistry.

Mecanismo De Acción

Target of Action

Boc-trans-3-hydroxy-L-proline, also known as (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid or Boc-(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, primarily targets collagen and non-collagen proteins . This compound is a minor analogue of trans-4-hydroxy-L-proline, which is highly abundant in collagen . Collagen accounts for about one-third of body proteins in humans and other animals .

Mode of Action

The compound is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . It plays an important role in regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

The formation of trans-4-hydroxy-L-proline residues contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

The degradation pathways of trans-3-hydroxy-l-proline suggest that it is metabolized into ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Result of Action

The compound can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of Boc-trans-3-hydroxy-L-proline can be influenced by various environmental factors. For instance, dietary protein intake and hypoxia can modulate the biochemical events triggered by this compound

Análisis Bioquímico

Biochemical Properties

Boc-trans-3-hydroxy-L-proline interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Cellular Effects

Boc-trans-3-hydroxy-L-proline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Molecular Mechanism

At the molecular level, Boc-trans-3-hydroxy-L-proline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the hydroxylation of the known compatible solute ectoine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-trans-3-hydroxy-L-proline change over time. For instance, in the whole-cell bioconversion of L-Pro into trans-3-Hyp using Escherichia coli expressing the ectD gene from S. cattleya, only 12.4 mM trans-3-Hyp was produced from 30 mM L-Pro, suggesting a rapid depletion of 2-oxoglutarate, an essential component of enzyme activity as a cosubstrate, in the host .

Metabolic Pathways

Boc-trans-3-hydroxy-L-proline is involved in several metabolic pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is introduced through a stereoselective reduction of a corresponding ketone or by asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This combination of functional groups makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.

Actividad Biológica

Boc-trans-3-hydroxy-L-proline is a derivative of the amino acid proline, notable for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, enzymatic interactions, and implications for human metabolism, supported by relevant research findings.

Chemical Structure and Properties

Boc-trans-3-hydroxy-L-proline is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the proline structure. This modification enhances its stability and solubility, making it suitable for various chemical reactions, particularly in peptide synthesis.

Enzymatic Activity

Recent studies have identified significant enzymatic activities associated with trans-3-hydroxy-L-proline. The enzyme C14orf149 , a human trans-3-hydroxy-L-proline dehydratase, has been shown to catalyze the conversion of trans-3-hydroxy-L-proline to Δ(1)-pyrroline-2-carboxylate (Pyr2C) . This reaction plays a crucial role in the metabolism of proline derivatives and highlights the importance of this compound in human biochemistry.

Table 1: Enzymatic Activities Related to Boc-trans-3-hydroxy-L-proline

| Enzyme | Reaction Type | Product | Significance |

|---|---|---|---|

| C14orf149 | Dehydration | Δ(1)-pyrroline-2-carboxylate | Metabolic pathway for hydroxyprolines |

| Mutant C14orf149 | Epimerization | cis-3-hydroxy-D-proline | Indicates functional diversity in enzyme activity |

Biological Significance

The biological significance of Boc-trans-3-hydroxy-L-proline extends beyond its metabolic pathways. Hydroxyprolines are integral components of collagen, influencing structural integrity and function within connective tissues. The metabolism of trans-3-hydroxy-L-proline is particularly relevant in the context of collagen degradation and synthesis, which is essential for maintaining tissue health.

Case Study: Human Metabolism of Hydroxyprolines

A study demonstrated that human C14orf149 is involved in degrading dietary trans-3-hydroxy-L-proline and that this process is crucial for managing levels of hydroxyprolines derived from collagen degradation . The presence of d-proline in human plasma suggests a complex interplay between different forms of proline, which may have signaling functions .

Propiedades

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187039-57-2 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.